7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family
Mechanism of Action
Target of Action
The primary targets of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one Similar compounds such as benzoxazines have been studied as potential inhibitors of human topoisomerase i .
Mode of Action
The exact mode of action of This compound It’s worth noting that related compounds, such as benzoxazines, have been shown to inhibit human topoisomerase i . This enzyme is crucial for solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to be involved in the detoxification of benzoxazinoids .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to have inhibitory effects on human topoisomerase i .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The decomposition kinetics of a related compound, 2,4-dihydroxy-7-methoxy-2h-1,4-benzoxazin-3(4h)-one (dimboa), were studied in buffered aqueous solutions from ph 5 to 75 at temperatures from 20 to 80°C .
Biochemical Analysis
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . Another method involves microwave irradiation in solvent-free conditions, which has been shown to be a convenient, rapid, and high-yielding protocol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and solvent-free conditions suggests potential for scalable and environmentally friendly industrial processes.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound is structurally similar and exhibits similar biological activities.
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Another benzoxazine derivative with notable inhibitory activity against DNA topoisomerase I.
Uniqueness
7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This makes it a promising candidate for the development of novel anticancer agents .
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPXHIBSCDLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783742-44-8 |
Source
|
Record name | 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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